molecular formula C22H27ClN6O B11456195 N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylbutanamide

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylbutanamide

Cat. No.: B11456195
M. Wt: 426.9 g/mol
InChI Key: RBZVAAQCBKIROA-UHFFFAOYSA-N
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Description

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylbutanamide is a complex organic compound that features an indole moiety, a pyrimidine ring, and a butanamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylbutanamide typically involves multiple steps, including the formation of the indole and pyrimidine rings, followed by their coupling. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors . The final coupling step involves the reaction of the indole and pyrimidine intermediates with 2-methylbutanamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction can produce amines .

Scientific Research Applications

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylbutanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The indole and pyrimidine moieties can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C22H27ClN6O

Molecular Weight

426.9 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-methylbutanamide

InChI

InChI=1S/C22H27ClN6O/c1-5-13(2)20(30)28-21(29-22-26-14(3)10-15(4)27-22)24-9-8-16-12-25-19-7-6-17(23)11-18(16)19/h6-7,10-13,25H,5,8-9H2,1-4H3,(H2,24,26,27,28,29,30)

InChI Key

RBZVAAQCBKIROA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC(=NCCC1=CNC2=C1C=C(C=C2)Cl)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

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